Cas no 260065-85-8 ((1R,2S)-2-aminocyclopentan-1-ol)
(1R,2S)-2-aminocyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanol,2-amino-, (1R,2S)-
- Cyclopentanol,2-amino-,(1R,2S)-(9CI)
- (1R,2S)-2-Aminocyclopentanol
- ((1S,2R)-2-Hydroxycyclopentyl)amine
- (1R,2S)-2-aminocyclopentan-1-ol
- 260065-85-8
- rac-(1r,2s)-2-aminocyclopentan-1-ol
- JFFOUICIRBXFRC-CRCLSJGQSA-N
- CS-0054083
- 57070-95-8
- DB-297112
- Cyclopentanol, 2-amino-, (1R,2S)-rel-
- cis-2-aminocyclopentan-1-ol
- SCHEMBL1134459
- cis-2-Amino-cyclopentanol
- AKOS026728292
- cis-2-aminocyclopentanol
- P12481
- EN300-105090
- AT36851
- cis- 2-Aminocyclopentanol
- Cyclopentanol, 2-amino-, (1R,2S)-
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- Inchi: InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
- InChI Key: JFFOUICIRBXFRC-CRCLSJGQSA-N
- SMILES: [C@]1(O)(CCC[C@@H]1N)[H]
Computed Properties
- Exact Mass: 101.084063974g/mol
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.084
- Boiling Point: 179 ºC
- Flash Point: 62 ºC
(1R,2S)-2-aminocyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319373-1g |
(1R,2S)-2-Aminocyclopentanol |
260065-85-8 | 95% | 1g |
$1155 | 2024-07-28 | |
| Chemenu | CM319373-5g |
(1R,2S)-2-Aminocyclopentanol |
260065-85-8 | 95% | 5g |
$781 | 2022-09-01 | |
| Chemenu | CM319373-100mg |
(1R,2S)-2-Aminocyclopentanol |
260065-85-8 | 95% | 100mg |
$416 | 2024-07-28 | |
| Chemenu | CM319373-250mg |
(1R,2S)-2-Aminocyclopentanol |
260065-85-8 | 95% | 250mg |
$693 | 2024-07-28 | |
| Chemenu | CM319373-1g |
(1R,2S)-2-Aminocyclopentanol |
260065-85-8 | 95% | 1g |
$292 | 2021-06-15 | |
| Chemenu | CM319373-5g |
(1R,2S)-2-Aminocyclopentanol |
260065-85-8 | 95% | 5g |
$781 | 2021-06-15 | |
| Enamine | EN300-105090-0.05g |
(1R,2S)-2-aminocyclopentan-1-ol |
260065-85-8 | 95% | 0.05g |
$76.0 | 2023-10-28 | |
| Enamine | EN300-105090-0.1g |
(1R,2S)-2-aminocyclopentan-1-ol |
260065-85-8 | 95% | 0.1g |
$80.0 | 2023-10-28 | |
| Enamine | EN300-105090-0.25g |
(1R,2S)-2-aminocyclopentan-1-ol |
260065-85-8 | 95% | 0.25g |
$83.0 | 2023-10-28 | |
| Enamine | EN300-105090-0.5g |
(1R,2S)-2-aminocyclopentan-1-ol |
260065-85-8 | 95% | 0.5g |
$87.0 | 2023-10-28 |
(1R,2S)-2-aminocyclopentan-1-ol Suppliers
(1R,2S)-2-aminocyclopentan-1-ol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on (1R,2S)-2-aminocyclopentan-1-ol
Comprehensive Guide to (1R,2S)-2-aminocyclopentan-1-ol (CAS No. 260065-85-8): Properties, Applications, and Market Insights
(1R,2S)-2-aminocyclopentan-1-ol (CAS No. 260065-85-8) is a chiral amino alcohol with significant importance in pharmaceutical and chemical synthesis. This compound, characterized by its cyclopentane backbone and amino-hydroxyl functional groups, serves as a versatile building block in asymmetric synthesis. Researchers and manufacturers value its stereochemical purity, making it a sought-after intermediate for drug development, particularly in the creation of chiral catalysts and biologically active molecules.
The growing demand for enantiomerically pure compounds in the pharmaceutical industry has spotlighted (1R,2S)-2-aminocyclopentan-1-ol. Its unique stereochemistry allows for precise control in synthesizing complex molecules, addressing key challenges in drug efficacy and safety profiles. Recent studies highlight its role in developing antiviral agents and central nervous system (CNS) therapeutics, aligning with current trends in precision medicine and personalized healthcare.
From a chemical perspective, (1R,2S)-2-aminocyclopentan-1-ol exhibits notable solubility in polar solvents and stability under standard conditions. Its amino group participates in condensation reactions, while the hydroxyl group enables esterification or etherification—key transformations for creating derivatives with tailored properties. These characteristics make it invaluable for medicinal chemistry applications, where structural modifications often determine biological activity.
The synthesis of (1R,2S)-2-aminocyclopentan-1-ol typically involves asymmetric hydrogenation or enzymatic resolution methods, reflecting industry shifts toward green chemistry practices. Manufacturers increasingly adopt biocatalytic approaches to improve yield and reduce environmental impact, responding to global demands for sustainable chemical production. This aligns with frequent search queries regarding eco-friendly synthesis and cost-effective chiral compound production.
Market analysis indicates rising interest in (1R,2S)-2-aminocyclopentan-1-ol across North America and Asia-Pacific regions, driven by expanding pharmaceutical R&D activities. The compound's application in developing COVID-19 therapeutics and neurodegenerative disease treatments has particularly boosted its prominence. Industry reports suggest a compound annual growth rate (CAGR) of 6-8% for similar chiral intermediates, reflecting broader trends in specialty chemicals demand.
Quality control remains paramount when working with (1R,2S)-2-aminocyclopentan-1-ol. Reputable suppliers provide detailed certificates of analysis (CoA) documenting enantiomeric excess, purity, and spectroscopic data. Analytical techniques like HPLC and chiral chromatography ensure batch-to-batch consistency—a critical factor for researchers investigating structure-activity relationships or scaling up production.
Emerging applications of (1R,2S)-2-aminocyclopentan-1-ol include its use in metal-organic frameworks (MOFs) and supramolecular chemistry. These cutting-edge areas attract significant academic interest, as evidenced by increasing publications exploring its role in molecular recognition and catalyst design. Such developments address common search trends around advanced materials and next-generation catalysts.
Storage and handling recommendations for (1R,2S)-2-aminocyclopentan-1-ol emphasize protection from moisture and oxidation. Standard practices include storing in airtight containers under inert atmosphere at controlled temperatures. These precautions maintain the compound's chemical integrity—a frequent concern among purchasers evaluating long-term stability of chiral building blocks.
The pricing landscape for (1R,2S)-2-aminocyclopentan-1-ol varies based on quantity and enantiomeric purity. Bulk purchases (kilogram scale) typically offer cost advantages, while small-scale researchers may prefer gram quantities for preliminary studies. Market intelligence suggests growing price sensitivity among buyers searching for cost-competitive chiral compounds, prompting suppliers to optimize production workflows.
Future prospects for (1R,2S)-2-aminocyclopentan-1-ol appear promising, particularly in bioconjugation chemistry and targeted drug delivery systems. Its molecular framework shows compatibility with click chemistry approaches—a hot topic in contemporary research. These directions resonate with industry needs for multifunctional scaffolds in therapeutic development, ensuring sustained relevance in chemical innovation.
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